6-Butanoylpyridine-2,4-dicarbonitrile
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Overview
Description
6-Butanoylpyridine-2,4-dicarbonitrile is a heterocyclic organic compound with the molecular formula C11H10N2O It is characterized by a pyridine ring substituted with butanoyl and dicarbonitrile groups at the 6th, 2nd, and 4th positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Butanoylpyridine-2,4-dicarbonitrile typically involves multi-step organic reactions. One common method includes the cyclocondensation of malononitrile with appropriate aldehydes and ketones under basic conditions. The reaction is often catalyzed by bases such as sodium ethoxide or potassium tert-butoxide, and the reaction mixture is heated to facilitate the formation of the pyridine ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 6-Butanoylpyridine-2,4-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile groups to primary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrile groups, leading to the formation of amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of catalysts like palladium on carbon.
Major Products:
Oxidation: Pyridine carboxylic acids.
Reduction: Primary amines.
Substitution: Amides and other nitrogen-containing derivatives.
Scientific Research Applications
6-Butanoylpyridine-2,4-dicarbonitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 6-Butanoylpyridine-2,4-dicarbonitrile exerts its effects involves interactions with various molecular targets. The nitrile groups can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s reactivity and binding affinity. The butanoyl group can undergo metabolic transformations, leading to the formation of active metabolites that interact with specific enzymes and receptors .
Comparison with Similar Compounds
2,6-Pyridinedicarbonitrile: Shares the dicarbonitrile functionality but lacks the butanoyl group, resulting in different reactivity and applications.
2-Amino-3,5-dicarbonitrile-6-sulfanylpyridine: Contains additional amino and sulfanyl groups, leading to distinct biological activities and synthetic routes.
Uniqueness: 6-Butanoylpyridine-2,4-dicarbonitrile is unique due to the presence of both butanoyl and dicarbonitrile groups, which confer specific chemical reactivity and potential for diverse applications. Its structural features enable it to participate in a wide range of chemical reactions and make it a valuable compound in various research fields .
Properties
CAS No. |
143427-72-9 |
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Molecular Formula |
C11H9N3O |
Molecular Weight |
199.21 g/mol |
IUPAC Name |
6-butanoylpyridine-2,4-dicarbonitrile |
InChI |
InChI=1S/C11H9N3O/c1-2-3-11(15)10-5-8(6-12)4-9(7-13)14-10/h4-5H,2-3H2,1H3 |
InChI Key |
BIULIOCXSSEWKX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=CC(=CC(=N1)C#N)C#N |
Origin of Product |
United States |
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